methyl 1-(4-chloro-3-nitrobenzoyl)-4-piperidinecarboxylate
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Overview
Description
Methyl 1-(4-chloro-3-nitrobenzoyl)-4-piperidinecarboxylate, also known as NPC 15669, is a chemical compound that has gained attention in scientific research for its potential pharmaceutical applications. Additionally, future directions for research will be discussed.
Mechanism of Action
The mechanism of action of methyl 1-(4-chloro-3-nitrobenzoyl)-4-piperidinecarboxylate 15669 is not fully understood, but it is thought to act on various cellular signaling pathways. One study found that methyl 1-(4-chloro-3-nitrobenzoyl)-4-piperidinecarboxylate 15669 inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Another study found that methyl 1-(4-chloro-3-nitrobenzoyl)-4-piperidinecarboxylate 15669 inhibits the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
methyl 1-(4-chloro-3-nitrobenzoyl)-4-piperidinecarboxylate 15669 has been shown to have various biochemical and physiological effects in animal models. One study found that methyl 1-(4-chloro-3-nitrobenzoyl)-4-piperidinecarboxylate 15669 reduces the levels of inflammatory cytokines in the blood of animals with arthritis. Another study found that methyl 1-(4-chloro-3-nitrobenzoyl)-4-piperidinecarboxylate 15669 reduces the levels of reactive oxygen species in the brains of animals with traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 1-(4-chloro-3-nitrobenzoyl)-4-piperidinecarboxylate 15669 in lab experiments is its relatively simple synthesis method. Additionally, methyl 1-(4-chloro-3-nitrobenzoyl)-4-piperidinecarboxylate 15669 has been shown to have low toxicity in animal models. However, one limitation of using methyl 1-(4-chloro-3-nitrobenzoyl)-4-piperidinecarboxylate 15669 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
For research on methyl 1-(4-chloro-3-nitrobenzoyl)-4-piperidinecarboxylate 15669 include further investigation of its mechanism of action and potential therapeutic applications. Additionally, research could be conducted on the development of more soluble forms of methyl 1-(4-chloro-3-nitrobenzoyl)-4-piperidinecarboxylate 15669 for use in experimental settings. Finally, research could be conducted on the potential use of methyl 1-(4-chloro-3-nitrobenzoyl)-4-piperidinecarboxylate 15669 in combination with other drugs for enhanced therapeutic effects.
Synthesis Methods
The synthesis of methyl 1-(4-chloro-3-nitrobenzoyl)-4-piperidinecarboxylate 15669 involves the reaction of 4-chloro-3-nitrobenzoic acid with piperidine followed by the esterification of the resulting carboxylic acid with methyl alcohol. The final product is a yellow crystalline solid with a melting point of 102-104°C.
Scientific Research Applications
Methyl 1-(4-chloro-3-nitrobenzoyl)-4-piperidinecarboxylate 15669 has been studied for its potential therapeutic applications in the treatment of various diseases. One study found that methyl 1-(4-chloro-3-nitrobenzoyl)-4-piperidinecarboxylate 15669 has anti-cancer properties, inhibiting the growth of certain cancer cells by inducing apoptosis. Another study found that methyl 1-(4-chloro-3-nitrobenzoyl)-4-piperidinecarboxylate 15669 has anti-inflammatory properties, reducing inflammation in animal models of arthritis.
properties
IUPAC Name |
methyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5/c1-22-14(19)9-4-6-16(7-5-9)13(18)10-2-3-11(15)12(8-10)17(20)21/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHICYOLZNMNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(4-chloro-3-nitrophenyl)carbonyl]piperidine-4-carboxylate |
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